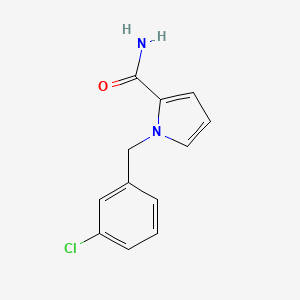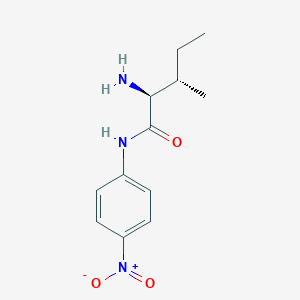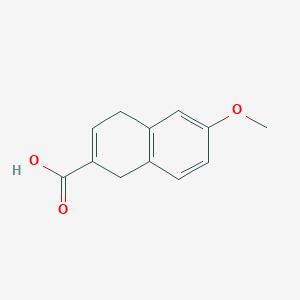
9H-Fluorene-9-yltrichlorosilane
Overview
Description
Synthesis Analysis
9H-fluorenes can be synthesized through various methods. One such method involves the aerobic oxidation of 9H-fluorenes under ambient conditions in the presence of KOH in THF . This process results in 9-fluorenones substituted with nitro, halogen, or alkyl groups . Another method involves a boron trifluoride catalyzed reaction of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols with various 2-aminobenzamides .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal and molecular structures of the 2,4,7-trinitro-9H-fluoren-9-one complex with 9-methyl-9H-carbazole have been determined by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
9H-fluorenes can undergo various chemical reactions. For instance, they can be easily converted into 9-fluorenones substituted with nitro, halogen, or alkyl groups through aerobic oxidation . Another reaction involves the functionalization of 9H-fluorene via an acceptorless dehydrogenation and borrowing hydrogen approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the thermodynamic properties of 9-fluorenone have been studied, and measurements leading to the calculation of these properties in the ideal-gas state have been reported .Mechanism of Action
Safety and Hazards
Safety data sheets provide information about the potential hazards of similar compounds. For example, 9-fluorenone is known to cause serious eye irritation and is toxic to aquatic life with long-lasting effects . It is recommended to ensure adequate ventilation, avoid contact with skin and eyes, and avoid ingestion and inhalation .
Future Directions
The future directions in the study and application of 9H-fluorenes and similar compounds are promising. For instance, the selective synthesis of both alkylated and alkenylated fluorenes using a single SNS ligand derived nickel complex has been described, and this protocol has been employed for a wide range of substrates . This opens up possibilities for the synthesis of a wide range of fluorene derivatives in the future.
properties
IUPAC Name |
trichloro(9H-fluoren-9-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3Si/c14-17(15,16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCWIWBEFXQVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)

![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)

![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)








